Compound Description: BMS-566419 is a potent acridone-based inhibitor of inosine monophosphate dehydrogenase (IMPDH) []. It was developed as a potential alternative to mycophenolate mofetil (MMF) for treating transplant rejection, aiming to reduce gastrointestinal toxicity associated with MMF [].
Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist []. It exhibits strong inhibition of ADP-induced platelet aggregation and displays promising antiplatelet and antithrombotic activity in vivo [].
Compound Description: AZD5305 acts as a potent and selective PARP1 inhibitor and PARP1-DNA trapper []. It exhibits promising in vivo efficacy in a BRCA mutant cancer model [].
Compound Description: This compound and its 6-chloro analog are potent and selective CB2 cannabinoid receptor ligands exhibiting agonist activity in an in vitro model using human promyelocytic leukemia HL-60 cells [].
Compound Description: This nicotinamide derivative, identified through a high-throughput screen, potently inhibits the TYK2 pseudokinase domain and downstream IL-23 and IFNα signaling in cellular assays [].
Compound Description: This compound represents a simple pyridazine derivative structurally characterized by X-ray crystallography, revealing its piperazine ring adopts a chair conformation and the dihedral angle between the pyridazine and the benzene ring is 36.3 (1)° [].
Compound Description: This compound, characterized by X-ray crystallography, showcases a pyrazole ring substituted with a thiophene group and a complex carboxamide moiety [].
Compound Description: SR141716A is a potent and selective CB1 cannabinoid receptor antagonist that acts as an inverse agonist by producing opposite current effects when applied alone in superior cervical ganglion neurons []. This effect is dependent on the interaction between the compound's C3 substituent and the lysine residue K3.28(192) on the CB1 receptor [].
Compound Description: VCHSR is an analog of SR141716A lacking the hydrogen bonding potential at the C3 position, specifically the carboxamide oxygen []. This structural difference leads to VCHSR acting as a neutral antagonist at the CB1 receptor, unlike SR141716A's inverse agonism [].
Compound Description: CUMYL-4CN-BINACA is a synthetic cannabinoid that has been the subject of risk assessment reports due to its psychoactive effects [].
Compound Description: BIO-7488 is a potent, selective, and CNS-penetrant IRAK4 inhibitor []. It demonstrates promise in treating neuroinflammation and shows efficacy in a mouse model of ischemic stroke [].
12. N-[2-(1-Benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide and Related Derivatives []
Compound Description: These are a series of small molecule antagonists of the muscarinic receptor 4 (M4) with potential therapeutic applications in neurological diseases [].
Relevance: These compounds share a striking structural resemblance to 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide, particularly the 4-benzylpiperidine group linked to another heterocycle via an ethyl linker. This strong similarity suggests they could exhibit comparable binding affinities towards similar biological targets, making them highly relevant for understanding the structure-activity relationships and potential therapeutic applications of the main compound. The research also highlights the importance of substitutions on the terminal heterocycle, as replacing pyrazine with other heterocycles like pyridazine, pyrimidine, or pyridine, or even phenyl, can be tolerated while maintaining activity []. This indicates that modifications to the pyridazine ring of the main compound could be explored to fine-tune its pharmacological properties.
Compound Description: These two series of compounds were synthesized and characterized for their potential biological activity through biological evaluation and docking studies [].
Compound Description: [18F]NIDA-42033 is a radiolabeled pyrazole derivative developed as a potential PET radiotracer for studying CB1 cannabinoid receptors in the animal brain [].
Compound Description: This compound is the subject of patent applications describing its pharmaceutical preparations and compositions, indicating its potential therapeutic value [, ].
Compound Description: HIOC is investigated for its protective effects against retinal ganglion cell death in a mouse model of optic nerve crush []. Results suggest its potential as a therapeutic agent for neurodegenerative diseases.
18. 3-Hydroxy-N-(4-oxo-2-arylthiazolidin-3-yl)quinoxaline-2-carboxamides and N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-3-hydroxyquinoxaline-2-carboxamides []
Compound Description: These are two series of quinoxaline derivatives synthesized and characterized for their potential biological activities [].
Compound Description: This compound is identified as an ATR kinase inhibitor [], suggesting potential applications in cancer therapy targeting the DNA damage response pathway.
Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently undergoing Phase I clinical trials for B-cell lymphoma []. Its development highlights the therapeutic potential of targeting EZH2 in cancer.
Compound Description: LSN 3213128 is a potent and selective nonclassical antifolate that inhibits aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) []. It shows efficacy in suppressing tumor growth in a murine model of triple negative breast cancer (TNBC) [].
Compound Description: SAB378 is a peripherally restricted cannabinoid CB1/CB2 receptor agonist that inhibits gastrointestinal motility without affecting experimental colitis in mice [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.